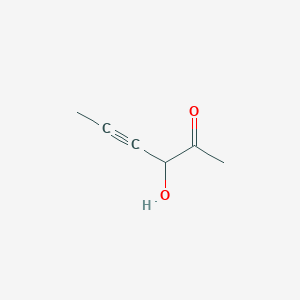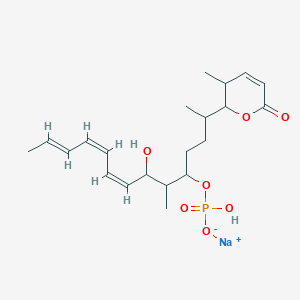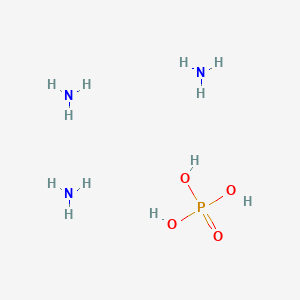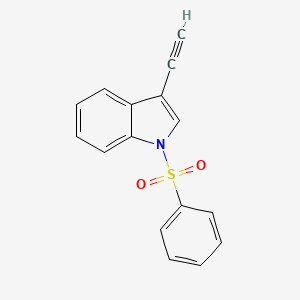![molecular formula C11H15N3 B13818765 1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
1-[(E)-2-pyridin-2-ylethenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-pyridin-2-ylethenyl]piperazine is a compound that features a piperazine ring substituted with a pyridinyl group via an ethenyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyridine moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-pyridin-2-ylethenyl]piperazine typically involves the reaction of piperazine with a pyridinyl-substituted ethenyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where piperazine is reacted with 2-bromopyridine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-pyridin-2-ylethenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or piperazine moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized pyridinyl-piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted pyridinyl-piperazine compounds.
Scientific Research Applications
1-[(E)-2-pyridin-2-ylethenyl]piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(E)-2-pyridin-2-ylethenyl]piperazine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects, including muscle relaxation and anxiolytic activity .
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: A closely related compound with similar structural features but lacking the ethenyl linkage.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with a fluorine substitution on the pyridine ring, known for its selective α2-adrenergic receptor antagonist activity.
Uniqueness: 1-[(E)-2-pyridin-2-ylethenyl]piperazine is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties compared to other pyridinyl-piperazine derivatives. This structural feature can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-[(E)-2-pyridin-2-ylethenyl]piperazine |
InChI |
InChI=1S/C11H15N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-5,8,12H,6-7,9-10H2/b8-4+ |
InChI Key |
JHJCJIIZLDPSSF-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
C1CN(CCN1)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)



![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)

![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

